molecular formula C9H14BrNOS B13255897 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13255897
M. Wt: 264.18 g/mol
InChI Key: XHBXYQPXXPNDNO-UHFFFAOYSA-N
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Description

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety, an amino group, and a tertiary alcohol group. It is primarily used for research purposes in various scientific fields.

Chemical Reactions Analysis

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological interactions.

Biological Activity

1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound notable for its unique structural features, including a bromothiophene moiety, an amino group, and a tertiary alcohol functional group. This combination suggests diverse potential biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9H14BrNOS
  • Molecular Weight : 264.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with biomolecules. This dual functionality suggests that the compound may act as a modulator of protein function or an inhibitor of enzymatic activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound's structure allows it to interact with different enzyme systems, potentially acting as an inhibitor. Ongoing studies are exploring its effects in biochemical assays.
  • Neuroprotective Effects : Some derivatives of bromothiophene compounds have been studied for neuroprotective properties, indicating that this compound may also offer similar benefits.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-olSimilar structure but with bromine at a different positionDifferent reactivity due to bromine's position
2-Methyl-2-propanolA structural isomer lacking the bromothiophene moietyLess versatile due to absence of thiophene interaction
1-Amino-2-methylpropan-2-olLacks the bromothiophene moietyLimited chemical reactivity compared to the target compound

The distinct combination of functional groups in this compound allows for diverse chemical reactivity and potential biological interactions not found in simpler analogs.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,12)6-11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3

InChI Key

XHBXYQPXXPNDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=C(S1)Br)O

Origin of Product

United States

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